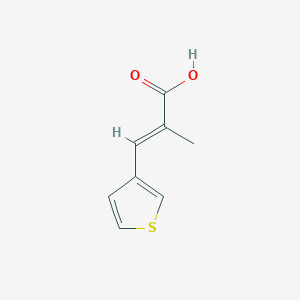
2-Propenoic acid, 2-methyl-3-(3-thienyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: is an organic compound characterized by its molecular structure, which includes a thienyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation of thiophene followed by subsequent reactions to introduce the acrylic acid moiety. Another approach involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the thienyl group and the acrylic acid derivative.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and specific reaction parameters to control the formation of the desired product.
Chemical Reactions Analysis
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Substituted thienyl and acrylic acid derivatives.
Scientific Research Applications
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: can be compared to other similar compounds, such as 2-Methyl-3-(2-thienyl)acrylic Acid and 3-Thiophenethiol . These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of (E)-2-Methyl-3-(3-thienyl)acrylic Acid .
Comparison with Similar Compounds
2-Methyl-3-(2-thienyl)acrylic Acid
3-Thiophenethiol
2-Methyl-3-[(2-methyl-3-thienyl)dithio]furan
(E)-2-Methyl-3-(3-thienyl)acrylic Acid , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102696-72-0 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
(E)-2-methyl-3-thiophen-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3,(H,9,10)/b6-4+ |
InChI Key |
VOTFVLVHXKUECK-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\C1=CSC=C1)/C(=O)O |
Canonical SMILES |
CC(=CC1=CSC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


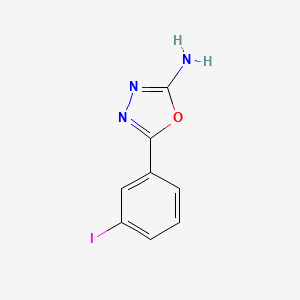
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)

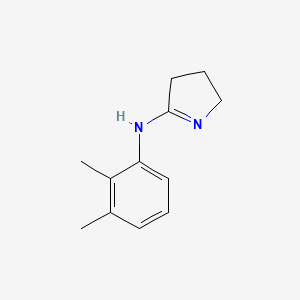

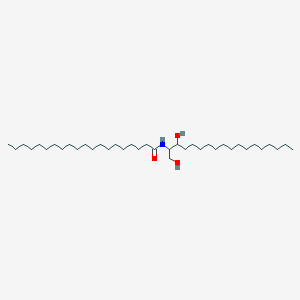
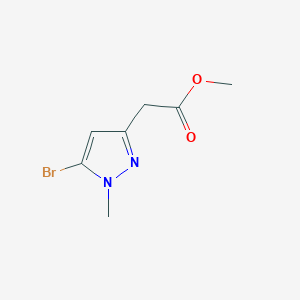
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
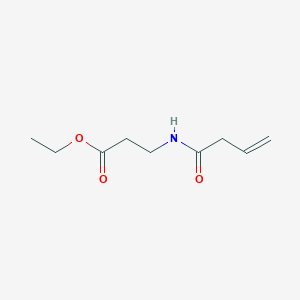
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
